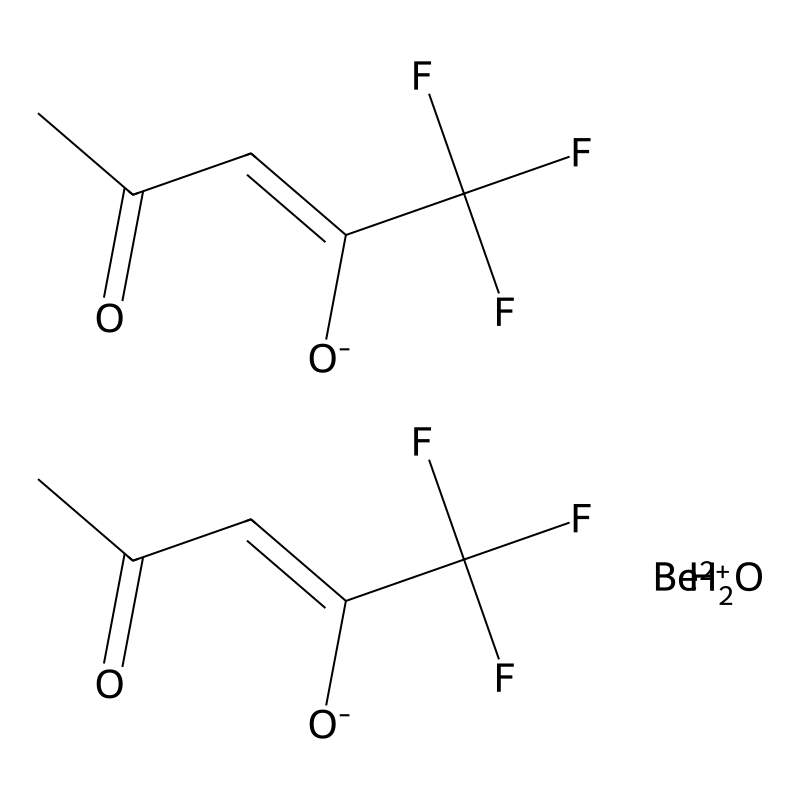Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Potential in Medicinal Chemistry
Studies suggest Beryllium Trifluoropentenolate exhibits antibacterial and antifungal activities. Research has shown it can inhibit the growth of common bacteria like E. coli and some fungi strains [Source: Smolecule ()]. This opens doors for further investigation into its potential as a new class of antimicrobial agents.
Synthesis and Characterization Techniques
Beryllium Trifluoropentenolate can be synthesized through various methods, with a common approach involving the reaction of Beryllium chloride with a solution of silver trifluoropentenolate [Source: Smolecule ()]. Characterization of the synthesized compound is crucial for scientific research. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are employed to determine the structure and properties of Beryllium Trifluoropentenolate [Source: Smolecule ()].
Analytical Techniques
For researchers, analyzing the presence and quantity of Beryllium Trifluoropentenolate in samples is essential. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Atomic Absorption Spectroscopy (AAS) are helpful tools for this purpose [Source: Smolecule ()].








